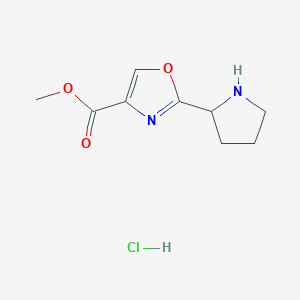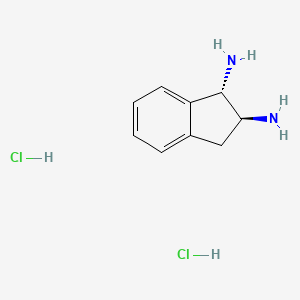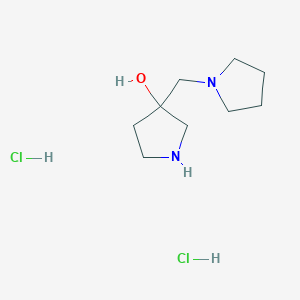
Aqabamycin A
Descripción general
Descripción
Aqabamycin A is a novel nitro maleimide compound isolated from a marine Vibrio species. It was discovered during a screening of marine bacteria, specifically from the surface of the soft coral Sinularia polydactyla collected in the Red Sea. This compound, along with its analogs (A-G), exhibits notable antibacterial and cytotoxic activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthetic routes for Aqabamycin A are not well-documented in the literature. similar nitro maleimides can be synthesized through nitration reactions involving maleimide derivatives under acidic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve fermentation processes using marine Vibrio species. The fermentation conditions would need to be optimized to maximize the yield of this compound and its analogs.
Análisis De Reacciones Químicas
Types of Reactions: Aqabamycin A can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amine derivatives or alcohols.
Substitution: Formation of substituted maleimides or nitro compounds.
Aplicaciones Científicas De Investigación
Aqabamycin A has shown potential in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties against various pathogens.
Medicine: Investigated for its cytotoxic effects on cancer cells.
Industry: Potential use in the development of new antibiotics and anticancer agents.
Mecanismo De Acción
. These compounds are structurally similar but differ in the presence of a nitro group in the analogs (B-G). The uniqueness of Aqabamycin A lies in its lack of a nitro group, which may influence its biological activity and mechanism of action.
Comparación Con Compuestos Similares
Aqabamycin B
Aqabamycin C
Aqabamycin D
Aqabamycin E
Aqabamycin F
Aqabamycin G
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
3-(4-hydroxyphenyl)-4-phenylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-12-8-6-11(7-9-12)14-13(15(19)17-16(14)20)10-4-2-1-3-5-10/h1-9,18H,(H,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBSTUIUMPTDKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC2=O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1487428.png)


![4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B1487432.png)
![N-[3-(10H-Phenothiazin-10-yl)propyl]guanidine hydrochloride](/img/structure/B1487433.png)


![[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol](/img/structure/B1487441.png)
![tert-Butyl 3-[(benzylamino)methyl]-3-(hydroxymethyl)-1-piperidinecarboxylate](/img/structure/B1487444.png)


![5-Amino-2-benzyl-2-azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1487448.png)

![tert-Butyl 9-amino-4-oxo-2,5-diazatricyclo[4.2.1.0~3,7~]nonane-2-carboxylate](/img/structure/B1487451.png)
